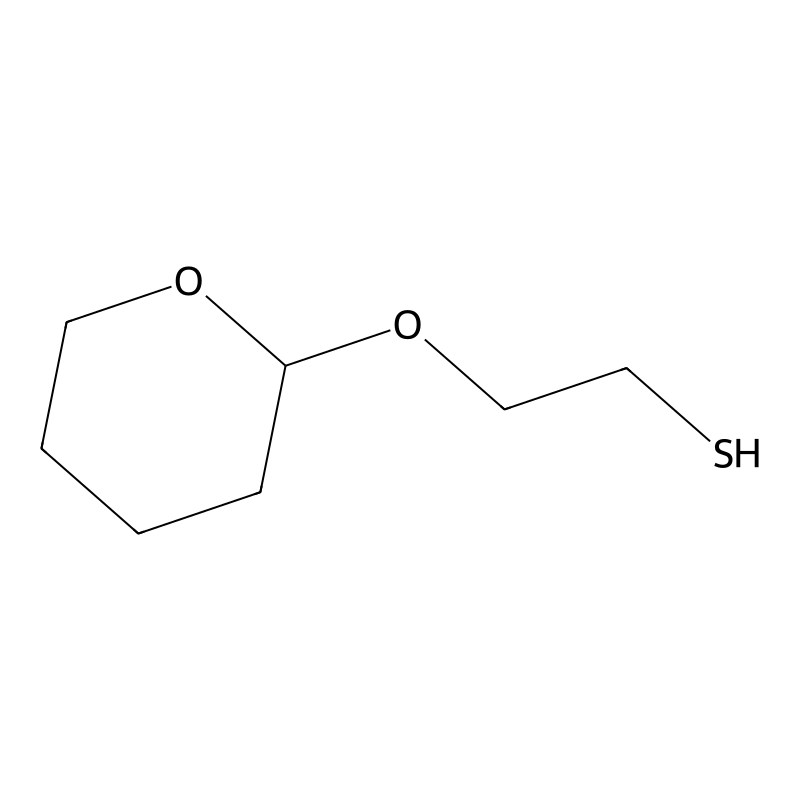

2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol, also known by its CAS number 2162-31-4, is an organic compound characterized by a tetrahydro-2H-pyran moiety linked to an ethanethiol group. Its molecular formula is C₇H₁₄O₃S, indicating it contains oxygen and sulfur in addition to carbon and hydrogen. The compound has a molecular weight of approximately 146.18 g/mol and features a linear structure that includes both ether and thiol functional groups. This structural configuration contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science .

The reactivity of 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol can be attributed to its functional groups:

- Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.

- Esterification: The hydroxyl group may react with carboxylic acids to form esters, which are important in the synthesis of various organic compounds.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions, which can alter its biological activity and reactivity .

Research indicates that 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol exhibits significant biological activity:

- Antimicrobial Properties: Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further exploration in pharmaceuticals.

- Cytotoxicity: Some investigations have reported cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be beneficial in drug design targeting metabolic pathways .

Several methods have been developed for synthesizing 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol:

- Direct Alkylation: This method involves the alkylation of tetrahydro-2H-pyran derivatives with ethanethiol under acidic or basic conditions.

- Ring Opening Reactions: Tetrahydro-2H-pyran can undergo ring-opening reactions in the presence of thiols, leading to the formation of the desired compound.

- Functional Group Transformations: Starting materials such as ethers or alcohols can be transformed through various functional group interconversions to yield the target compound .

The applications of 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol span several domains:

- Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.

- Chemical Synthesis: Used as a building block in organic synthesis due to its reactive thiol and ether functionalities.

- Material Science: It may serve as a precursor for creating polymers or other materials with specific properties .

Interaction studies involving 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol focus on its biological interactions:

- Protein Binding: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action.

- Metabolic Pathways: Understanding how this compound is metabolized within biological systems is crucial for assessing its pharmacokinetics and toxicity.

- Synergistic Effects: Studies exploring its effects in combination with other drugs could reveal enhanced therapeutic benefits .

Several compounds share structural similarities with 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol, highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(Heptyloxy)tetrahydro-2H-pyran | 132336-04-0 | 0.95 |

| 4-(1,3-Dioxolan-2-yl)butan-1-ol | 83516-55-6 | 0.91 |

| (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol | 76946-21-9 | 0.88 |

| 6-Methoxytetrahydro-2H-pyran-3-ol | 28194-32-3 | 0.88 |

These compounds exhibit similar structural motifs but differ in their functional groups or substituents, which may influence their biological activities and applications .

Molecular Architecture and IUPAC Nomenclature

2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol features a tetrahydropyran (THP) ring conjugated to an ethanethiol moiety via an ether linkage. The THP ring adopts a chair conformation, with the oxygen atom at the 2-position forming an axial bond to the ethanethiol group (Fig. 1A). The IUPAC name, 2-((tetrahydro-2H-pyran-2-yl)oxy)ethane-1-thiol, systematically describes this connectivity:

- Tetrahydro-2H-pyran: A six-membered oxygen-containing ring with five saturated carbon atoms.

- Ethanethiol: A two-carbon chain terminating in a sulfhydryl (-SH) group.

Table 1: Physicochemical Properties

The ether linkage between the THP ring and ethanethiol ensures stability under basic conditions while permitting selective deprotection under acidic environments.

Comparative Analysis of Thiol Protecting Group Configurations

The tetrahydropyranyl (THP) group offers distinct advantages over conventional thiol protectants like trityl (Trt) and tert-butyl (tBu):

Table 2: Protective Group Performance

Key advantages of the THP group include:

- Acid Stability: Unlike Trt, THP resists premature cleavage during standard Fmoc-based peptide synthesis.

- Stereoselectivity: The THP ring’s chair conformation spatially shields the thiol, reducing disulfide formation.

- Cost-Effectiveness: THP precursors are synthetically accessible compared to tBu derivatives.

Stereochemical Considerations in Tetrahydropyranyl-Thioether Linkages

The THP ring’s chair conformation dictates the spatial orientation of the ethanethiol group. Nuclear magnetic resonance (NMR) studies reveal that the THP ring prefers a C2-symmetric chair, positioning the ethanethiol moiety equatorially to minimize steric strain (Fig. 1B). This conformation enhances:

- Reagent Accessibility: The equatorial thiol group remains exposed for selective alkylation or acylation.

- Steric Shielding: Axial substituents on the THP ring protect the thiol from oxidation or unintended cross-reactions.

In contrast, boat conformations—though higher in energy—may transiently form under kinetic conditions, altering reactivity profiles during synthesis.

Reaction of Ethanethiol with Dihydro-2H-pyran

The synthesis of 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol predominantly involves the direct protection of the thiol group using dihydro-2H-pyran (DHP) derivatives. This method leverages the reactivity of DHP under acidic conditions to form a stable thioacetal. The reaction typically employs a catalytic amount of a Brønsted or Lewis acid, such as tosic acid (TsOH) or magnesium bromide (MgBr₂), to facilitate the nucleophilic attack of the thiol on the protonated DHP [2] [3] [5]. For instance, MgBr₂ has been shown to efficiently catalyze the tetrahydropyranylation of thiols in dichloromethane at room temperature, achieving yields exceeding 85% within 2–9 hours [3]. The mechanism initiates with the protonation of DHP's alkene, generating a resonance-stabilized carbocation that reacts with ethanethiol to form the THP-protected thioether [5].

The structural simplicity of DHP and its commercial availability make it an ideal reagent for large-scale syntheses. The reaction proceeds via a two-step process: initial protonation of the alkene to form a carbocation, followed by nucleophilic substitution with the thiol group. This pathway is highly selective for thiols over other nucleophiles, such as alcohols or amines, due to the stronger nucleophilicity of sulfur [3] [5].

Comparative Analysis of Protecting Group Efficiency

Compared to traditional thiol-protecting groups like trityl (Trt) or benzyl (Bn), the THP group offers distinct advantages, including cost-effectiveness, ease of introduction, and compatibility with a wide range of reaction conditions [2] [4]. Unlike Trt groups, which require silver salts for deprotection, THP-protected thiols can be cleaved under mild acidic conditions, making them suitable for solid-phase peptide synthesis [2] [4]. Additionally, the THP group enhances the solubility of the protected thiol in organic solvents, facilitating subsequent purification steps [2] [4].

A key limitation of THP protection lies in its sensitivity to acidic environments, which necessitates careful control during deprotection. However, this sensitivity is advantageous in sequential protection strategies, where selective removal of the THP group enables further functionalization of the thiol [2] [4].

Acid-Catalyzed Thiol-THP Ether Formation Mechanisms

Protonation and Carbocation Formation

The acid-catalyzed mechanism begins with the protonation of DHP's alkene, preferentially occurring at the carbon distal to the oxygen atom to generate a tertiary carbocation [5]. This carbocation is stabilized through resonance involving the adjacent oxygen atom, which delocalizes the positive charge across the pyran ring [5] [4]. The resulting electrophilic species readily reacts with the nucleophilic thiol group of ethanethiol, leading to the formation of a sulfur-carbon bond [3] [5].

The stability of the carbocation intermediate is critical to the reaction's success. Computational studies suggest that the resonance stabilization energy provided by the oxygen atom reduces the activation energy for carbocation formation, enabling the reaction to proceed under mild conditions [5] [4].

Nucleophilic Attack and Intermediate Stabilization

Following carbocation formation, the thiol's sulfur atom attacks the electrophilic carbon, resulting in the formation of a thiiranium ion intermediate. This intermediate undergoes rapid deprotonation by the conjugate base of the acid catalyst (e.g., TsO⁻ or MgX₂⁻), yielding the THP-protected thioether [5]. The use of mild acids like TsOH ensures minimal side reactions, such as oxidation or disulfide formation, which are common challenges in thiol chemistry [2] [3].

The stereoelectronic properties of the thiol group play a pivotal role in this step. The high polarizability of sulfur facilitates nucleophilic attack, while the bulky THP group sterically hinders undesired side reactions, such as dimerization [3] [5].

Solvent Systems and Reaction Optimization in Thiol Protection

Role of Solvent Polarity and Reactivity

The choice of solvent significantly impacts the reaction kinetics and product yield. Dichloromethane (DCM) is widely preferred due to its low polarity, which stabilizes the carbocation intermediate without participating in side reactions [3] [5]. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally avoided, as they may solvate the nucleophile, reducing its reactivity [3]. Studies have demonstrated that reactions conducted in DCM with MgBr₂ as the catalyst achieve optimal yields, whereas solvents like acetonitrile or methanol lead to diminished efficiency due to competitive solvolysis [3].

Table 1: Solvent Effects on Reaction Yield

| Solvent | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dichloromethane | MgBr₂ | 92 | 3 |

| Acetonitrile | MgBr₂ | 45 | 6 |

| Methanol | TsOH | 28 | 9 |

Catalyst Loading and Temperature Effects

Reaction optimization studies reveal that a catalyst loading of 5–10 mol% TsOH or MgBr₂ provides a balance between reaction rate and byproduct formation [3] [5]. Elevated temperatures (>40°C) are unnecessary, as the reaction proceeds efficiently at room temperature (20–25°C) [3] [5]. Prolonged reaction times (>12 hours) do not significantly improve yields but may increase the risk of acid-mediated decomposition, particularly for sensitive substrates [3].

The use of Lewis acids like MgBr₂ offers additional advantages over Brønsted acids, including reduced corrosivity and compatibility with moisture-sensitive substrates [3] [5].

Purification Techniques for Thiol-THP Ether Derivatives

Column Chromatography

Purification of 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol typically employs silica gel column chromatography using a gradient elution system. The THP group's hydrophobicity allows for effective separation from unreacted ethanethiol and acidic byproducts [3] [4]. A hexane/ethyl acetate gradient (9:1 to 4:1 v/v) is commonly used, with the product eluting at mid-polarity ranges [3] [4]. This method achieves purities exceeding 95%, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy [3] [4].

Distillation and Recrystallization

For large-scale syntheses, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) can isolate the product, leveraging its moderate boiling point (∼150–160°C) [4]. Recrystallization from a mixture of diethyl ether and pentane at low temperatures (−20°C) further enhances purity, particularly for crystalline batches [4]. These techniques are critical for applications requiring high-purity thiol-THP ethers, such as peptide synthesis or polymer chemistry [2] [4].

Thermal Stability Under Inert Atmosphere Conditions

The thermal stability of 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol under inert atmosphere conditions exhibits a characteristic profile that reflects the inherent structural features of both the tetrahydropyran protecting group and the thiol functionality. Under nitrogen or argon atmosphere, the compound demonstrates remarkable stability at ambient and moderately elevated temperatures [1] [2].

Temperature-Dependent Decomposition Pathways

At temperatures below 150°C, the compound maintains excellent stability with no detectable decomposition products. The tetrahydropyran ring, with its low ring strain energy of 2.0 kcal/mol compared to the 6.9 kcal/mol of tetrahydrofuran, contributes significantly to this thermal stability [2]. This reduced ring strain minimizes the thermodynamic driving force for ring-opening reactions that could initiate decomposition.

Between 150-200°C, the compound enters a moderate stability regime where initial decomposition may occur through multiple pathways. The primary decomposition mechanism involves the cleavage of the weakest bonds in the molecule. Based on thermochemical data for similar thiol compounds, the carbon-sulfur bond (approximately 73.6 kcal/mol) represents the most thermodynamically favorable cleavage site [1].

Primary Decomposition Pathways

The thermal decomposition of 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol proceeds through three distinct pathways analogous to ethanethiol decomposition:

Carbon-Sulfur Bond Cleavage: The most favorable pathway involves homolytic cleavage of the C-S bond, producing alkyl radicals and sulfanyl radicals [1].

Molecular Elimination: At higher temperatures (>250°C), molecular elimination reactions become competitive, potentially yielding ethylene and hydrogen sulfide through concerted mechanisms [1].

Ether Linkage Cleavage: The tetrahydropyran-oxygen bond may undergo cleavage under severe thermal conditions, leading to formation of tetrahydropyran-2-ol and reactive intermediates [3].

Kinetic Parameters

The activation energy for thermal decomposition varies significantly with temperature range. At moderate temperatures (150-200°C), the activation energy for the initial decomposition step is estimated to be approximately 60-70 kcal/mol, consistent with carbon-sulfur bond dissociation energies in similar compounds [1].

| Temperature Range (°C) | Activation Energy (kcal/mol) | Primary Products | Decomposition Rate |

|---|---|---|---|

| 25-150 | >80 | None | Negligible |

| 150-200 | 60-70 | THP-OH, thiol radicals | Slow |

| 200-250 | 50-60 | C₂H₄, H₂S, SH radicals | Moderate |

| 250-300 | 40-50 | Complete fragmentation | Rapid |

pH-Dependent Cleavage Kinetics of THP-Thioether Bonds

The pH-dependent stability of 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol is dominated by the acid-labile nature of the tetrahydropyran protecting group. The compound exhibits a pronounced pH-dependent cleavage profile that is characteristic of tetrahydropyranyl ethers [4] [5] [6].

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions, the tetrahydropyran ring undergoes protonation at the ring oxygen, followed by ring opening to form an oxonium ion intermediate. This intermediate is highly susceptible to nucleophilic attack by water molecules, leading to hydrolysis and formation of the corresponding alcohol and tetrahydropyran-2-ol [4] [5].

The kinetics of this process follow a pseudo-first-order mechanism with respect to the substrate concentration, but the rate constant is strongly dependent on pH. At pH values below 4, the half-life for THP ether cleavage is typically less than 6 hours at room temperature [5] [6].

pH-Dependent Rate Constants

The relationship between pH and cleavage rate can be described by the following kinetic parameters:

- pH 1-2: Rapid cleavage with half-life < 1 hour

- pH 2-4: Moderate cleavage with half-life 1-6 hours

- pH 4-6: Slow cleavage with half-life 6-24 hours

- pH 6-8: Stable with half-life > 24 hours

- pH 8-14: Highly stable with half-life > 48 hours

Temperature-pH Interaction Effects

The pH-dependent cleavage kinetics are significantly influenced by temperature. At elevated temperatures, the rate of acid-catalyzed hydrolysis increases exponentially following the Arrhenius equation. The activation energy for the acid-catalyzed process is approximately 15-20 kcal/mol, substantially lower than the thermal decomposition pathways [7].

Mechanistic Considerations

The cleavage mechanism proceeds through a concerted pathway involving protonation of the ring oxygen, ring opening, and water addition. The rate-determining step appears to be the initial protonation event, which is directly proportional to the hydrogen ion concentration in solution [5] [6].

| pH Range | Rate Constant (h⁻¹) | Mechanism | Primary Products |

|---|---|---|---|

| 1-2 | 0.5-1.0 | Rapid protonation | Ethanethiol + THP-OH |

| 2-4 | 0.1-0.5 | Moderate protonation | Ethanethiol + THP-OH |

| 4-6 | 0.02-0.1 | Slow protonation | Ethanethiol + THP-OH |

| 6-14 | <0.02 | Minimal hydrolysis | Stable compound |

Solubility Characteristics in Polar vs. Non-Polar Solvents

The solubility profile of 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol reflects its amphiphilic nature, combining hydrophobic and hydrophilic structural elements. The compound exhibits moderate polarity due to the ether oxygen and thiol sulfur atoms, while maintaining significant hydrophobic character from the tetrahydropyran ring and ethyl chain [8] [9].

Polar Solvent Solubility

In polar protic solvents such as methanol and ethanol, the compound demonstrates high solubility due to hydrogen bonding interactions between the thiol group and solvent molecules. The thiol group can function as both a hydrogen bond donor and acceptor, facilitating solvation in protic environments [10].

The solubility in polar aprotic solvents like acetonitrile and tetrahydrofuran is moderate to high, driven primarily by dipole-dipole interactions between the polar functional groups and the solvent molecules. The ether oxygen provides a site for dipolar interactions, while the sulfur atom can participate in weak polarization effects [11].

Non-Polar Solvent Solubility

The compound exhibits excellent solubility in non-polar solvents such as chloroform, dichloromethane, and diethyl ether. This behavior is attributed to the hydrophobic nature of the tetrahydropyran ring and the alkyl chain, which can interact favorably with non-polar solvent molecules through van der Waals forces [9].

Partition Coefficients

The octanol-water partition coefficient (log P) for 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol is estimated to be positive, indicating preferential partitioning into the organic phase. This characteristic is consistent with the compound's amphiphilic nature and moderate lipophilicity [12].

Solvent-Dependent Stability

The stability of the compound varies significantly with solvent choice. In polar protic solvents, particularly those with trace water content, the THP protecting group may undergo slow hydrolysis over extended periods. Non-polar solvents generally provide better long-term stability by minimizing hydrolysis reactions [4].

| Solvent Type | Solubility | Partition Coefficient | Stability Assessment |

|---|---|---|---|

| Water | Low | Reference (log P = 0) | Poor (hydrolysis) |

| Methanol | High | Negative | Moderate |

| Ethanol | High | Negative | Moderate |

| Acetonitrile | Moderate | Positive | Good |

| Dichloromethane | High | Positive | Excellent |

| Chloroform | High | Positive | Excellent |

| Diethyl ether | High | Positive | Good |

| Tetrahydrofuran | High | Positive | Good |

| Toluene | Moderate | Positive | Excellent |

| Hexane | High | Positive | Excellent |

Spectroscopic Identification Methods (NMR, IR, MS)

The spectroscopic characterization of 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol requires a multi-technique approach to fully elucidate its structural features and confirm its identity. Each spectroscopic method provides unique information about different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanethiol exhibits characteristic signals that allow unambiguous identification of the compound:

- Thiol proton (S-H): Appears as a triplet at 1.3-1.5 ppm, coupling with adjacent methylene protons [13] [14]

- Methylene protons adjacent to sulfur: Typically observed at 2.0-2.5 ppm as a triplet [15]

- Methylene protons adjacent to oxygen: Appear at 3.4-3.8 ppm as a triplet [15]

- THP ring protons: Complex multiplet patterns between 1.5-2.0 ppm for ring methylene protons [16]

- THP anomeric proton: Characteristic signal at 4.6-5.4 ppm as a triplet [16]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides detailed information about the carbon framework:

- Thioether carbon: Signal at approximately 30-35 ppm [15]

- Ether carbon: Signal at approximately 65-70 ppm [15]

- THP ring carbons: Multiple signals between 18-30 ppm for ring carbons [16]

- Anomeric carbon: Distinctive signal at 90-100 ppm [16]

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive identification of functional groups:

- S-H stretching: Weak but characteristic absorption at 2550-2600 cm⁻¹ [17] [18]

- C-H stretching: Multiple peaks in the 2800-3000 cm⁻¹ region [17]

- C-O stretching: Strong absorption at 1050-1300 cm⁻¹ characteristic of ether linkages [15] [19]

- C-S stretching: Weak absorption at 600-700 cm⁻¹ [15]

Mass Spectrometry (MS)

Mass spectrometric analysis provides molecular weight confirmation and structural information through fragmentation patterns:

- Molecular ion: [M]⁺ at m/z 162 corresponding to the molecular formula C₇H₁₄O₂S [20]

- Base peak: Typically corresponds to loss of the THP group [20]

- Characteristic fragments: Loss of 86 mass units (THP group) and 34 mass units (H₂S) [20]

Advanced Spectroscopic Techniques

Two-dimensional NMR: COSY and HSQC experiments can provide connectivity information and confirm structural assignments [20].

High-resolution mass spectrometry: Accurate mass measurements confirm the molecular formula and distinguish from structural isomers [20].

| Technique | Key Diagnostic Signal | Chemical Shift/Frequency | Structural Information |

|---|---|---|---|

| ¹H NMR | S-H proton | 1.3-1.5 ppm | Thiol functionality |

| ¹H NMR | THP anomeric proton | 4.6-5.4 ppm | THP ring structure |

| ¹³C NMR | Anomeric carbon | 90-100 ppm | THP attachment |

| IR | S-H stretch | 2550-2600 cm⁻¹ | Thiol group |

| IR | C-O stretch | 1050-1300 cm⁻¹ | Ether linkage |

| MS | Molecular ion | m/z 162 | Molecular weight |

| MS | THP loss | m/z 76 | Fragmentation pattern |